4-Methoxybenzaldehyde
Overview
Description
p-Anisaldehyde: 4-methoxybenzaldehyde , is an aromatic aldehyde with the chemical formula C8H8O2 . It consists of a benzene ring substituted with a methoxy group and an aldehyde group. This compound is a colorless liquid with a strong, sweet, floral aroma reminiscent of anise. It is widely used in the fragrance and flavor industry, as well as in the synthesis of various pharmaceuticals and other organic compounds .
Scientific Research Applications
Chemistry:
- p-Anisaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances .
Biology and Medicine:
- It has been studied for its antifungal properties, particularly against fluconazole-resistant strains of Candida .
- It is also used in the synthesis of compounds with potential medicinal properties.
Industry:
Mechanism of Action
Target of Action
4-Methoxybenzaldehyde, also known as p-Anisaldehyde, is a naturally occurring fragrant phenolic compound . It has been found to target the cell wall integrity system of fungi . This interaction with the cell wall integrity system of fungi makes it a potential candidate for efficient fungal degradation .
Mode of Action
The mode of action of this compound involves its interaction with the cell wall integrity system of fungi. It has been found to cause acute growth inhibition in fungi, and this sensitivity can be alleviated by sorbitol . This suggests that this compound disrupts the normal functioning of the fungal cell wall, leading to growth inhibition.
Biochemical Pathways
This compound is involved in the bacterial metabolic pathways that convert lignin-derived aromatics into intermediates . This process is often referred to as the “biological funnel” of aromatic compounds . The utilization of this “biological funnel” may address the heterogeneous issue of the aromatic products obtained via lignin depolymerization .
Pharmacokinetics
It is known that the compound is soluble in acetone , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . It has also been suggested that this compound is a possible neurotoxicant, with effects that include mortality, attractancy, and interference with host seeking .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be harmful to aquatic life with long-lasting effects . It is also likely to be mobile in the environment due to its water solubility . These factors can influence the compound’s action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the bacterial transformation of lignin, a natural organic polymer .
Cellular Effects
It has been suggested that it may have a role in disrupting cell membranes
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
4-Methoxybenzaldehyde is involved in the bacterial transformation of lignin This process involves various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of p-Cresyl Methyl Ether: One common method involves the oxidation of using oxidizing agents such as manganese dioxide or chromic acid.
Oxidation of Anethole: Another method involves the oxidation of anethole , a related fragrance compound found in some alcoholic beverages, through oxidative cleavage of an alkene.
Industrial Production Methods: The industrial production of p-anisaldehyde typically involves the oxidation or methylation of p-cresol or anisole in organic solvents under hazardous conditions of temperature and pressure . Recent advancements have focused on developing more environmentally friendly synthetic routes, such as photocatalytic methods using graphite-like carbon nitride-based materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Anisaldehyde can undergo oxidation reactions to form .
Reduction: It can be reduced to form .
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
p-Anisic Acid: Formed through oxidation.
p-Anisyl Alcohol: Formed through reduction.
Substituted Derivatives: Formed through electrophilic aromatic substitution.
Comparison with Similar Compounds
Vanillin: Structurally related to p-anisaldehyde, vanillin is also an aromatic aldehyde with a sweet aroma. It is widely used in the flavor and fragrance industry.
Benzaldehyde: Another aromatic aldehyde, benzaldehyde has a similar structure but lacks the methoxy group. It has a characteristic almond-like aroma.
Anethole: A related fragrance compound, anethole is found in anise and fennel.
Uniqueness:
- p-Anisaldehyde is unique due to its combination of a methoxy group and an aldehyde group on the benzene ring, which imparts its characteristic sweet, floral aroma. This makes it particularly valuable in the fragrance and flavor industry .
Properties
IUPAC Name |
4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026997 | |
Record name | 4-Methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to slightly yellow liquid with a Intensely sweet, floral odour | |
Record name | Benzaldehyde, 4-methoxy- | |
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Record name | p-Anisaldehyde | |
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Record name | 4-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Record name | p-Methoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
255 °C, 248.00 to 249.00 °C. @ 760.00 mm Hg | |
Record name | p-Anisaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
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Record name | 4-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
116 °C (241 °F) - closed cup | |
Record name | p-Anisaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
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Solubility |
In water, 4.29X10+3 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene., Soluble in 5 volumes of 5% alcohol, 4.29 mg/mL at 25 °C, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | p-Anisaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2641 | |
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Record name | 4-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | p-Methoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.1191 g/cu cm at 15 °C, 1.115-1.123 | |
Record name | p-Anisaldehyde | |
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Record name | p-Methoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/783/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.7 (Air = 1) | |
Record name | p-Anisaldehyde | |
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Vapor Pressure |
0.03 [mmHg], 3.29X10-2 mm Hg at 25 °C (extrapolated) | |
Record name | p-Anisaldehyde | |
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Color/Form |
Oily liquid, Colorless to pale yellow liquid | |
CAS No. |
123-11-5, 50984-52-6 | |
Record name | 4-Methoxybenzaldehyde | |
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Record name | 4-Methoxybenzaldehyde | |
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Record name | Anisaldehyde | |
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Record name | P-ANISALDEHYDE | |
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Record name | 4-Methoxybenzaldehyde | |
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Melting Point |
0 °C | |
Record name | p-Anisaldehyde | |
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Record name | 4-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029686 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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